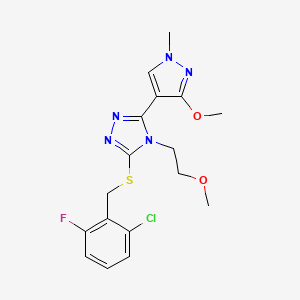

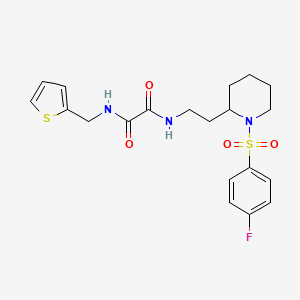

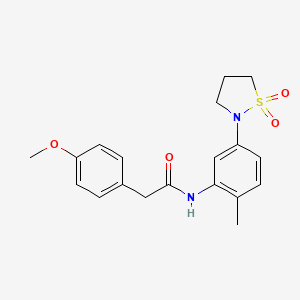

1-Benzyl-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one is a chemical compound that belongs to the class of quinolone-based sulfonamide derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Fluorescent Probes for Biological Applications

One of the applications involves the use of quinoline derivatives as fluorescent probes for biological studies. For instance, a study described the design of a highly sensitive fluorescent probe for detecting 1,4-dithiothreitol (DTT), a reducing agent significant in biology, biochemistry, and biomedicine. This probe, based on a quinoline derivative, exhibited rapid response, satisfactory selectivity, and was successfully employed for one- and two-photon imaging of DTT in HepG2 cells with low cytotoxicity (Sun et al., 2018).

Development of Organic Light-Emitting Devices (OLEDs)

Quinoline derivatives have also found application in the development of organic light-emitting devices (OLEDs). A study synthesized red-emissive fluorophores with a 1,8-naphthalimide structure, including quinoline as the acceptor subunit, for standard-red OLED applications. These compounds exhibited high photophysical characteristics and were successfully utilized in fabricating standard-red OLEDs showing promising results for display technologies (Luo et al., 2015).

Synthesis of Fluorescent Derivatization Reagents

Another study focused on the synthesis of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This reagent showed excellent reactivity with primary and secondary alcohols, enabling their sensitive detection and analysis (Yoshida et al., 1992).

Pharmaceutical Research

Quinoline derivatives are also significant in pharmaceutical research for developing new therapeutic agents. For example, various fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures have been synthesized for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities screening. These compounds represent a novel class of bioactive molecules with potential pharmacological applications (Patel et al., 2009).

Antitumor Agents

Furthermore, the synthesis and preclinical evaluation of new 2-(fluorophenyl)quinolin-4-one derivatives have been explored as potent antitumor agents. These derivatives have shown significant cytotoxic activity against various tumor cell lines, indicating their potential as new drug candidates for cancer therapy (Chou et al., 2010).

properties

IUPAC Name |

1-benzyl-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-2-30-19-10-13-22-21(14-19)24(27)23(16-26(22)15-17-6-4-3-5-7-17)31(28,29)20-11-8-18(25)9-12-20/h3-14,16H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCKIEWVIGUKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)

![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2886522.png)